molecular formula C8H16ClNO2 B13511612 1-Amino-3-(oxan-4-yl)propan-2-one hydrochloride

1-Amino-3-(oxan-4-yl)propan-2-one hydrochloride

Cat. No.: B13511612
M. Wt: 193.67 g/mol
InChI Key: OKGHZGGZTWBVOI-UHFFFAOYSA-N
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Description

1-Amino-3-(oxan-4-yl)propan-2-one hydrochloride is a chemical compound with the molecular formula C8H15NO2·HCl. It is a hydrochloride salt form of a ketone with an amino group and an oxane ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Amino-3-(oxan-4-yl)propan-2-one hydrochloride typically involves the reaction of an oxane derivative with an appropriate amine under controlled conditions. One common method includes the reaction of 3-(oxan-4-yl)propan-2-one with ammonia or an amine in the presence of a catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are continuously fed into a reactor, and the product is continuously removed. This method allows for better control over reaction conditions and higher yields. The use of automated systems and advanced catalysts can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Amino-3-(oxan-4-yl)propan-2-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The ketone group can be reduced to form secondary alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of secondary alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-Amino-3-(oxan-4-yl)propan-2-one hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Amino-3-(oxan-4-yl)propan-2-one hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ketone group can participate in various chemical reactions. These interactions can affect the function of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-Amino-2-(oxan-3-yl)propan-2-ol hydrochloride: Similar structure but with an alcohol group instead of a ketone.

    3-Amino-3-(oxan-4-yl)propan-1-ol hydrochloride: Similar structure but with the amino group at a different position.

Uniqueness

1-Amino-3-(oxan-4-yl)propan-2-one hydrochloride is unique due to the presence of both an amino group and a ketone group within the same molecule. This combination allows for a wide range of chemical reactions and interactions, making it a versatile compound in research and industrial applications.

Properties

Molecular Formula

C8H16ClNO2

Molecular Weight

193.67 g/mol

IUPAC Name

1-amino-3-(oxan-4-yl)propan-2-one;hydrochloride

InChI

InChI=1S/C8H15NO2.ClH/c9-6-8(10)5-7-1-3-11-4-2-7;/h7H,1-6,9H2;1H

InChI Key

OKGHZGGZTWBVOI-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1CC(=O)CN.Cl

Origin of Product

United States

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